N-(2,5-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide
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Overview
Description
N-(2,5-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide: is an organic compound characterized by the presence of dichlorophenyl and methoxyphenyl groups attached to a sulfonyl-propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloroaniline and 4-methoxybenzenesulfonyl chloride.
Formation of Intermediate: The 2,5-dichloroaniline reacts with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form an intermediate sulfonamide.
Amidation Reaction: The intermediate sulfonamide undergoes an amidation reaction with 3-bromopropionyl chloride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(2,5-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dichlorophenyl)-3-((4-methylphenyl)sulfonyl)propanamide
- N-(2,5-dichlorophenyl)-3-((4-ethoxyphenyl)sulfonyl)propanamide
- N-(2,5-dichlorophenyl)-3-((4-chlorophenyl)sulfonyl)propanamide
Uniqueness
N-(2,5-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with biological targets.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4S/c1-23-12-3-5-13(6-4-12)24(21,22)9-8-16(20)19-15-10-11(17)2-7-14(15)18/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPDEFLGAVCMLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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